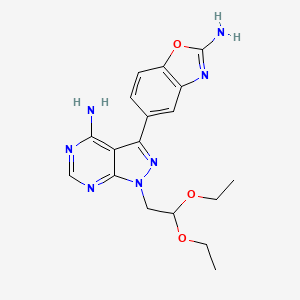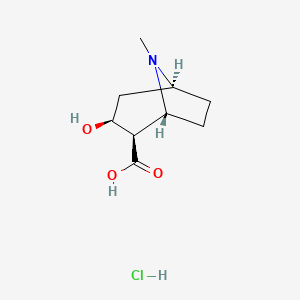
Enerisant
描述
Enerisant 是一种新型、强效且选择性的组胺 H3 受体拮抗剂/反向激动剂。 它以其增强脑内组胺能神经元活性的能力而闻名,从而促进觉醒和认知 1-(4-{3-[(2R)-2-甲基吡咯烷-1-基]丙氧基}苯基)-1H-吡唑-4-基甲酮一盐酸盐,在临床前研究中显示出其促进觉醒和认知作用的巨大潜力 .
准备方法
Enerisant 的合成涉及多个步骤,从关键中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保最终产物的产率和纯度 . This compound 的工业生产方法旨在实现可扩展性和成本效益,确保研究和潜在治疗用途的一致质量和供应。
化学反应分析
Enerisant 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成相应的氧化物。
还原: 还原反应可用于修饰化合物内的官能团。
取代: This compound 可以进行取代反应,其中特定的原子或基团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂. 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Enerisant 具有广泛的科学研究应用:
化学: 用作研究组胺 H3 受体相互作用和信号通路的工具化合物。
生物学: 研究其对神经递质释放和神经元活性的影响。
医学: 作为治疗嗜睡症、认知障碍和其他睡眠障碍等疾病的潜在治疗剂.
工业: 用于开发靶向组胺受体的新药剂.
作用机制
Enerisant 通过与组胺 H3 受体结合而发挥作用,充当拮抗剂/反向激动剂。 这种结合抑制 H3 受体的自身受体功能,导致脑内组胺、多巴胺和乙酰胆碱释放增加 . 这些神经递质在调节觉醒、认知和其他中枢神经系统功能中起着至关重要的作用。 所涉及的分子靶标和途径包括组胺能、多巴胺能和胆碱能系统 .
相似化合物的比较
与其他组胺 H3 受体拮抗剂相比,Enerisant 以其高选择性和效力而独一无二。类似化合物包括:
匹罗利桑: 另一种用于治疗嗜睡症的 H3 受体拮抗剂。
硫代哌酰胺: 一种在研究中广泛使用的 H3 受体拮抗剂。
西普罗非凡: 具有认知增强特性的 H3 受体拮抗剂。this compound 由于其良好的药代动力学特性以及在不同剂量水平下促进觉醒和认知功能的能力而脱颖而出
属性
CAS 编号 |
1152747-82-4 |
|---|---|
分子式 |
C22H30N4O3 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1 |
InChI 键 |
IABXVJILZYNSTM-GOSISDBHSA-N |
SMILES |
O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4 |
手性 SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
规范 SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Enerisant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)
![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)






